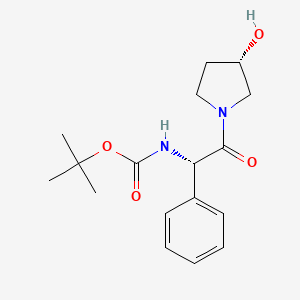

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate

Description

The compound tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate is an Nα-protected amino acid derivative featuring a stereochemically defined pyrrolidine ring with a hydroxyl group at the 3-position. Its structure integrates a tert-butyl carbamate (Boc) protecting group, a phenyl group, and a ketone moiety, making it a versatile intermediate in peptide synthesis and drug development. The (S,S)-configuration of the pyrrolidine and central carbon atoms is critical for its biological activity and synthetic utility .

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMHJZJTYWEJEL-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N2CC[C@@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxypyrrolidine moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the phenylethyl carbamate structure can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypyrrolidine moiety can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:

Key Observations :

Structural Variations :

- Substituents on Pyrrolidine : The target compound’s 3-hydroxypyrrolidine group contrasts with analogs like 2j (benzyloxy-substituted) and 17 (imidazolyl-substituted). These substitutions influence solubility, stability, and biological target interactions .

- Protecting Groups : While the target uses a Boc group, analogs like 17 and 2k employ methyl carbamate or fluorenylmethyl (Fmoc) groups, affecting deprotection strategies in peptide synthesis .

Synthetic Methods :

- The target compound likely shares synthetic pathways with 2j and 2k , involving chiral auxiliary-mediated couplings and Boc-protection . In contrast, 17 and 18 () are synthesized via imidazolyl-pyrrolidine coupling, emphasizing versatility in introducing heterocyclic motifs .

Physicochemical Properties :

- Melting Points : Crystalline analogs like 2j (98–100°C) contrast with oily or semisolid derivatives (e.g., 6-40 , 17 ), reflecting differences in molecular symmetry and intermolecular interactions .

- Spectral Data : HRMS and NMR data for 2j and 17 confirm structural integrity, while the target compound’s spectral profile would align with its stereochemistry and functional groups .

Applications :

- Hydroxamic acid derivatives (e.g., 2f ) are protease inhibitors, while imidazolyl analogs (e.g., 17 ) target viral proteins like HCV NS5A . The target compound’s hydroxyl-pyrrolidine motif may enhance binding to metalloenzymes or GPCRs .

Research Findings and Implications

- Stereochemical Sensitivity : The (S,S)-configuration in the target compound and 2k () underscores the role of chirality in bioactivity. For example, 2k (R-configuration) showed distinct NMR shifts compared to 2k , highlighting enantiomer-specific interactions .

- Synthetic Efficiency : High yields (83–91%) for 2j , 2k , and 6-40 demonstrate optimized protocols for carbamate and pyrrolidine derivatives, whereas lower yields for 17 (64%) reflect challenges in imidazolyl coupling .

- Thermal Stability : The crystalline nature of 2j versus the oil/semisolid state of 6-40 and 17 suggests divergent purification strategies (e.g., recrystallization vs. chromatography) .

Biological Activity

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate, with CAS number 101469-92-5, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure features a tert-butyl group linked to a pyrrolidine derivative, which is known for various biological activities. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 320.4 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 273.3 ± 33.0 °C |

| Melting Point | 60-64 °C |

| Flash Point | 119.1 ± 25.4 °C |

These properties suggest that the compound is stable under standard laboratory conditions.

This compound exhibits biological activities primarily through its interaction with various biological pathways:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis induced by oxidative stress.

- Antimicrobial Properties : Preliminary tests suggest potential efficacy against certain bacterial strains.

Case Study 1: Neuroprotection

A study published in the European Journal of Pharmacology investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antioxidant Properties

Research conducted by Eleazu et al. demonstrated that tert-butyl derivatives could abrogate oxidative stress in rat models, leading to improved insulin sensitivity and reduced inflammation . This highlights the compound's potential role in metabolic disorders.

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Limited |

| Tert-butylhydroquinone | High | Moderate | Moderate |

| Other Pyrrolidine Derivatives | Varies | Varies | Varies |

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug development:

- Synthesis Improvements : Advances in synthetic methods have allowed for higher yields and purities, making it more accessible for research .

- Potential Drug Development : Its structural similarity to known pharmacophores suggests that it may serve as a lead compound for developing new medications targeting oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.